Naringenin 7-O-beta-D-glucuronide, a derivative of naringenin, is a flavonoid predominantly found in citrus fruits. It has garnered significant attention due to its wide range of pharmacological properties and potential therapeutic applications. The compound has been studied for its effects on various cellular and molecular pathways, offering insights into its mechanism of action and possible benefits in treating different diseases.
In vivo Metabolism: This compound is naturally produced in the body as a metabolite of naringenin. [, , ] After ingestion of naringenin-rich foods, the compound undergoes glucuronidation, a metabolic process that attaches glucuronic acid, primarily in the liver, to increase water solubility and facilitate excretion. [, ]
Chemical Synthesis: Chemical synthesis offers a controlled way to obtain pure Naringenin 7-O-beta-D-glucuronide. [] One approach involves protecting the more reactive C7-OH group on the naringenin molecule through benzoylation, allowing for the glucuronidation of the C4'-OH group on the B-ring. Subsequent removal of the protecting group yields the target compound. []
Chemoenzymatic Synthesis: This method combines chemical and enzymatic steps. [] It typically involves the synthesis of a protected glucuronide derivative followed by enzymatic deprotection to yield Naringenin 7-O-beta-D-glucuronide. This approach often utilizes enzymes like lipases and esterases for selective removal of protecting groups. []
Naringenin 7-O-beta-D-glucuronide comprises a naringenin molecule linked to a glucuronic acid moiety via a glycosidic bond. [, , ]
Naringenin: This aglycone portion is a flavanone, a class of flavonoids characterized by a diphenylpropane structure (C6-C3-C6) with a specific oxygen heterocycle. []
Glucuronic Acid: This sugar molecule is attached to the C7 hydroxyl group of naringenin via a β-glycosidic bond. [, ] This linkage is characteristic of glucuronidation, a major detoxification pathway in living organisms.
Naringenin-7-O-glucoside exhibits cardioprotective properties by mitigating doxorubicin-induced apoptosis in cardiomyocytes. This suggests its potential use as a therapeutic agent for treating or preventing cardiomyopathy associated with chemotherapy1.
In the field of metabolic health, naringenin has been reported to increase glucose uptake by skeletal muscle cells, which could be beneficial in managing conditions like diabetes. This effect is mediated through the activation of AMPK, a key regulator of cellular energy balance2.
The modulation of melanogenesis by naringenin and its derivatives has implications for skin health. It can either enhance melanin synthesis, which may be beneficial for tanning products, or inhibit tyrosinase activity, which is desirable in skin whitening agents3.
Naringenin also demonstrates nephroprotective effects against cisplatin-induced nephrotoxicity in rats. It enhances the antioxidant defense system in the renal cortex and improves renal function, indicating its potential as a protective agent against drug-induced kidney damage4.
The broad pharmacological properties of naringenin, including its anti-inflammatory and antioxidant effects, suggest its therapeutic potential in various disorders such as neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant diseases. Its molecular targets and mechanisms of action are complex and multifaceted, offering numerous opportunities for pharmaceutical development5.
The protective effects of naringenin derivatives, such as naringenin-7-O-glucoside, have been demonstrated in the context of cardiotoxicity induced by doxorubicin. This compound enhances cardiomyocyte proliferation and upregulates the protein levels of heme oxygenase-1 (HO-1) and Bcl-2, while suppressing the mRNA expression of caspase-3 and caspase-9, which are key players in the apoptotic pathway1. In skeletal muscle cells, naringenin has been shown to stimulate glucose uptake in an AMPK-dependent manner, which is a critical pathway for regulating cellular energy homeostasis and metabolic functions2. Furthermore, naringenin's ability to modulate tyrosinase activity and melanin synthesis in melanoma cells indicates its potential in dermatological applications3.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9